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molecular formula C10H15NO2 B123584 5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine CAS No. 146062-57-9

5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine

Cat. No. B123584
M. Wt: 181.23 g/mol
InChI Key: AOHSDRCYABCFTI-UHFFFAOYSA-N
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Patent
US05441971

Procedure details

The mixture of 5-(1-methoxymethoxyethyl)-2-methylpyridine (21.0 g) and formalin (37% aq. HCHO, 14.1 g) was heated at 150° to 160° C. for 8 hours in a sealed tube. The reaction mixture was concentrated under reduced pressure and then the residue was subjected to silica gel column chromatography. A fraction eluted with chloroform-methanol (25:1, v/v) gave 2-[5-(1-methoxymethoxyethyl)-2-pyridyl]ethanol (7.8 g, yield: 32%) as oil.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][O:4][CH:5]([C:7]1[CH:8]=[CH:9][C:10]([CH3:13])=[N:11][CH:12]=1)[CH3:6].[CH2:14]=[O:15]>>[CH3:1][O:2][CH2:3][O:4][CH:5]([C:7]1[CH:8]=[CH:9][C:10]([CH2:13][CH2:14][OH:15])=[N:11][CH:12]=1)[CH3:6]

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
COCOC(C)C=1C=CC(=NC1)C
Name
Quantity
14.1 g
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 150° to 160° C. for 8 hours in a sealed tube
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
A fraction eluted with chloroform-methanol (25:1

Outcomes

Product
Name
Type
product
Smiles
COCOC(C)C=1C=CC(=NC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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